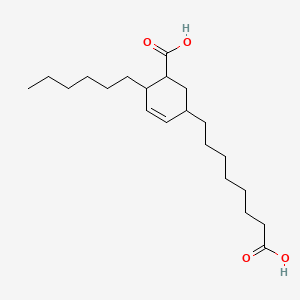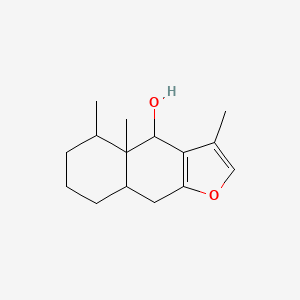
Petasalbin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petasalbin is a sesquiterpenoid compound belonging to the class of eremophilane, 8,9-secoeremophilane, and furoeremophilane sesquiterpenoids. These compounds are characterized by their unique structures based on the eremophilane skeleton, its 8,9-seco derivative, or the furoeremophilane skeleton
Preparation Methods
Petasalbin can be synthesized through various methods, including photosensitized oxygenation. One such method involves the photosensitized oxygenation of this compound to produce isomeric hydroperoxides, which are then transformed into corresponding lactones . The stereochemistry of these hydroperoxides and lactones has been established through spectral and chemical methods. Industrial production methods for this compound typically involve extraction from natural sources, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Petasalbin undergoes several types of chemical reactions, including oxidation and reduction. For example, the photosensitized oxygenation of this compound results in the formation of isomeric hydroperoxides, which can be further transformed into lactones . Common reagents used in these reactions include oxygen and various catalysts. The major products formed from these reactions are hydroperoxides and lactones, which have been studied for their unique chemical properties .
Scientific Research Applications
In chemistry, it is used as a reference standard and natural product for research purposes . In biology and medicine, petasalbin has been investigated for its potential therapeutic properties, including its role in hepatoprotective activity . Additionally, this compound has applications in the industry, particularly in the production of high-purity sesquiterpenoids .
Mechanism of Action
The mechanism of action of petasalbin involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that this compound, like other sesquiterpenoids, can interact with various cellular components, leading to its observed biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Petasalbin is similar to other sesquiterpenoids such as furanoeremophilane, 9α-hydroxyfuroeremophilane, furanopetasol, and furanopetasin . These compounds share structural similarities, particularly in their eremophilane skeletons. this compound is unique in its specific chemical structure and properties, which distinguish it from other related compounds.
Properties
CAS No. |
4176-11-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-4-ol |
InChI |
InChI=1S/C15H22O2/c1-9-8-17-12-7-11-6-4-5-10(2)15(11,3)14(16)13(9)12/h8,10-11,14,16H,4-7H2,1-3H3 |
InChI Key |
ANKFPIBCTISOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1(C(C3=C(C2)OC=C3C)O)C |
melting_point |
81 - 82 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



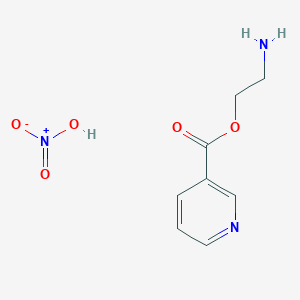
![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)
![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
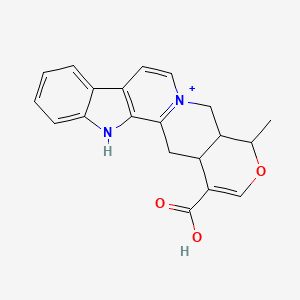
![1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone](/img/structure/B12319509.png)
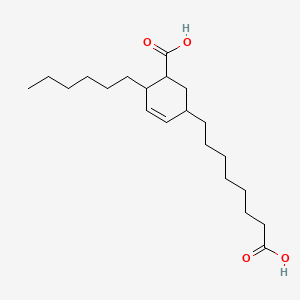
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
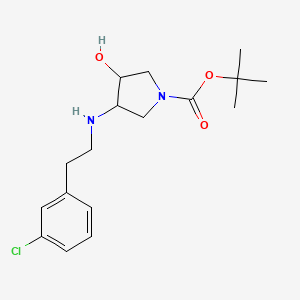
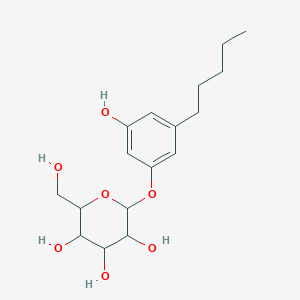
![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)
